1,2-Diphenylheptan-4-one
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Overview
Description
1,2-Diphenylheptan-4-one is an organic compound characterized by a heptane backbone with phenyl groups attached to the first and second carbon atoms and a ketone functional group on the fourth carbon. This compound is part of the broader class of aromatic ketones, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylheptan-4-one can be synthesized through various methods, including the Friedel-Crafts acylation of benzene derivatives with heptanone precursors. One common synthetic route involves the reaction of benzene with 4-heptanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
1,2-Diphenylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Diphenylheptan-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds or undergo nucleophilic attack, while the phenyl groups can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethanone: A simpler analog with a shorter carbon chain.
1,2-Diphenylpropan-1-one: Similar structure with a propanone backbone.
1,2-Diphenylbutan-1-one: Similar structure with a butanone backbone.
Uniqueness
1,2-Diphenylheptan-4-one is unique due to its longer heptane backbone, which can influence its physical properties and reactivity. The presence of two phenyl groups and a ketone functional group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
112681-67-1 |
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Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,2-diphenylheptan-4-one |
InChI |
InChI=1S/C19H22O/c1-2-9-19(20)15-18(17-12-7-4-8-13-17)14-16-10-5-3-6-11-16/h3-8,10-13,18H,2,9,14-15H2,1H3 |
InChI Key |
HJFGJZLSBDFHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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